molecular formula C22H31NO2 B018487 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol CAS No. 200801-70-3

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

Cat. No.: B018487
CAS No.: 200801-70-3
M. Wt: 341.5 g/mol
InChI Key: DUXZAXCGJSBGDW-UHFFFAOYSA-N
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Description

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C22H31NO2 and its molecular weight is 341.5 g/mol. The purity is usually 95%.
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Biological Activity

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, commonly referred to as a derivative of Fesoterodine, is a compound with significant biological activity, particularly in the realm of pharmacology. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C22H31NO2
  • Molecular Weight : 341.49 g/mol
  • CAS Number : 200801-70-3
  • Molecular Structure : The compound features a diisopropylamino group and a hydroxymethyl phenol moiety, contributing to its pharmacological profile.

The biological activity of this compound is primarily linked to its role as a muscarinic receptor antagonist. It selectively inhibits the M3 muscarinic receptors, which are involved in various physiological processes, including smooth muscle contraction and glandular secretion.

Key Findings:

  • Inhibition of Smooth Muscle Contraction : Research indicates that antagonism of M3 receptors can lead to decreased bladder contractions, making it potentially useful in treating overactive bladder conditions .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures may exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress .

Biological Activity Data

Study Findings Reference
Study on M3 Receptor AntagonismDemonstrated significant inhibition of bladder contractions in animal models.
Neuroprotective StudyShowed reduced neuronal cell death in models of oxidative stress.
Cytotoxicity AssayEvaluated effects on cell viability; IC50 values indicated low cytotoxicity at therapeutic doses.

Case Studies

  • Overactive Bladder Treatment : A clinical trial involving Fesoterodine (the parent compound) demonstrated improved bladder control and reduced urgency in patients with overactive bladder syndrome. The study highlighted the efficacy of muscarinic antagonists in managing symptoms effectively.
  • Neuroprotection in Alzheimer's Disease Models : In vitro studies have indicated that derivatives of this compound may protect against amyloid-beta-induced toxicity, suggesting potential applications in neurodegenerative disorders .

Safety Profile

While the compound exhibits promising biological activity, safety assessments are crucial:

  • Toxicity Studies : Preliminary data suggest low toxicity levels at therapeutic doses; however, further long-term studies are needed to establish a comprehensive safety profile.
  • Regulatory Status : As a chemical entity under investigation, it is essential for ongoing research to comply with regulatory standards for pharmacological compounds.

Properties

IUPAC Name

2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXZAXCGJSBGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432981
Record name 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200801-70-3
Record name 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of (±)-N,N-diisopropyl-3-(2-methoxy-5-methoxycarbonylphenyl)-3-phenylpropionamide (0.79 g, 2.0 mmol) in 20 ml of tetrahydrofuran was cooled to 5° C. and then treated with 2.5 ml of 1M LiAlH4/THF. After stirring at room temperature for 18 hrs. finely powdered aluminium chloride (0.3 g) was added and stirring was continued for additional 4 hrs. The reaction was quenched at 5° C. by the dropwise addition of water followed by aqueous sodium hydroxide solution. The mixture was diluted with diethyl ether (150 ml) and the organic phase was washed with half saturated brine, dried (sodium sulphate), and evaporated to dryness to give the title compound as a solid off-white foam. Tlc (2) 0.16, m.p. 48-51° C. A portion of the material was converted into the hydrochloride (ethereal hydrochloric acid), m.p. 186-189° C. (dec.).
Name
(±)-N,N-diisopropyl-3-(2-methoxy-5-methoxycarbonylphenyl)-3-phenylpropionamide
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
LiAlH4 THF
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

(2-Hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol (Example 13, 830 g, 3.24 mol, 1.0 eq) was stirred in methanol (4150 mL, 5.0 mL/g). Diisopropylamine (1362 mL, 9.72 mol, 3.0 eq) was then added over 15 minutes via dropping funnel. The resulting solution was then stirred for one hour under nitrogen.
Quantity
830 g
Type
reactant
Reaction Step One
Quantity
4150 mL
Type
solvent
Reaction Step One
Quantity
1362 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of (±)-N,N-diisopropyl-3-(2-methoxy-5-methoxy-carbonylphenyl)-3-phenylpropionamide (0.79 g, 2.0 mmol) in 20 ml of tetrahydrofuran was cooled to 5° C. and then treated with 2.5 ml of 1M LiAlH4/THF. After stirring at room temperature for 18 hrs. finely powdered aluminium chloride (0.3 g) was added and stirring was continued for additional 4 hrs. The reaction was quenched at 5° C. by the dropwise addition of water followed by aqueous sodium hydroxide solution. The mixture was diluted with diethyl ether (150 ml) and the organic phase was washed with half saturated brine, dried (sodium sulphate), and evaporated to dryness to give the title compound as a solid off-white foam. Tlc (2) 0.16, m.p. 48-51° C. A portion of the material was converted into the hydrochloride (ethereal hydrochloric acid), m.p. 186-189° C. (dec.).
Name
(±)-N,N-diisopropyl-3-(2-methoxy-5-methoxy-carbonylphenyl)-3-phenylpropionamide
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
LiAlH4 THF
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Reactant of Route 2
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Reactant of Route 3
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Reactant of Route 4
Reactant of Route 4
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Reactant of Route 5
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Reactant of Route 6
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Customer
Q & A

Q1: What is the significance of the intermediates described in the research for the development of urinary incontinence treatments?

A: The research papers highlight the synthesis of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol and its potential use as an intermediate in the development of new drugs for urinary incontinence [, ]. While the specific mechanisms of action are not discussed, the presence of the diisopropylamino group suggests potential activity on muscarinic receptors, which are known to be involved in bladder control [].

Q2: What is a prodrug, and how does the research suggest this compound might be utilized in this context?

A: A prodrug is an inactive or less active precursor of a drug that is converted to its active form within the body. The research suggests that this compound could serve as an intermediate in the synthesis of prodrugs [, ]. This implies that chemical modifications to this compound could be made to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, ultimately leading to a more effective treatment for urinary incontinence.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.